molecular formula C16H21N3O4S2 B1682724 Tebipenem CAS No. 161715-21-5

Tebipenem

货号: B1682724
CAS 编号: 161715-21-5
分子量: 383.5 g/mol
InChI 键: GXXLUDOKHXEFBQ-YJFSRANCSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

替比培南是一种广谱口服抗生素,属于β-内酰胺类抗生素中的碳青霉烯亚类。它被开发出来用于对抗已获得对常用抗生素耐药性的细菌。 替比培南被制成替比培南匹伏酯,这增强了它的吸收和生物利用度 .

科学研究应用

Pharmacokinetics and Pharmacodynamics

1. Pharmacokinetics:
Research has demonstrated that tebipenem achieves significant concentrations in plasma and lung tissues. A study involving healthy adults showed that after oral administration of TBPM-PI-HBr, peak plasma concentrations were observed at one hour post-dose, with a calculated area under the concentration-time curve (AUC) indicating effective distribution into epithelial lining fluid and alveolar macrophages .

2. Pharmacodynamics:
The pharmacodynamics of this compound have been characterized using murine models to establish dose-response relationships. The half-maximal effect was achieved with a total daily dose of approximately 11.13 mg/kg, demonstrating its potency against resistant strains of E. coli and K. pneumoniae .

Clinical Applications

This compound has been primarily investigated for its efficacy in treating complicated urinary tract infections and acute pyelonephritis:

1. Clinical Trials:

  • ADAPT-PO Trial: This Phase 3 clinical trial compared oral this compound with intravenous ertapenem in hospitalized patients. The results indicated that this compound was non-inferior to ertapenem regarding overall clinical response, achieving similar rates of clinical cure . The trial enrolled 1,372 patients, establishing this compound as a viable oral alternative to intravenous therapies for serious infections .
  • PIVOT-PO Trial: Another pivotal trial is underway to further evaluate the efficacy of oral this compound against intravenous imipenem cilastatin in patients with cUTI and acute pyelonephritis . This trial aims to enroll approximately 2,648 patients by the end of 2025.

In Vitro Activity Against Resistant Strains

This compound has shown promising in vitro activity against clinically significant bacterial pathogens isolated from patients with cancer and those expressing resistance mechanisms:

  • A study involving 611 bacterial isolates from cancer patients found that this compound had low minimum inhibitory concentrations (MICs) against most tested pathogens, indicating its effectiveness even against resistant strains .
  • Another investigation focused on ESBL- and AmpC-producing E. coli and K. pneumoniae demonstrated that this compound retained activity despite the presence of these resistance mechanisms .

Potential Benefits in Clinical Practice

The development of an orally bioavailable carbapenem like this compound addresses a critical need for effective outpatient treatment options for multidrug-resistant infections. Its potential benefits include:

  • Hospitalization Avoidance: By providing an effective oral treatment option, this compound may reduce the need for intravenous therapy and associated hospitalization costs .
  • Convenience for Patients: Oral administration allows for easier management of infections in outpatient settings, enhancing patient compliance and comfort.

作用机制

替比培南通过抑制细菌细胞壁合成发挥作用。它与青霉素结合蛋白 (PBP) 结合,青霉素结合蛋白是细菌细胞壁中肽聚糖链交联所必需的。 这种抑制导致细菌细胞裂解和死亡 . 替比培南对产生β-内酰胺酶的细菌特别有效,β-内酰胺酶赋予对其他β-内酰胺类抗生素的耐药性 .

生物活性

Tebipenem, specifically this compound pivoxil hydrobromide (TBP-PI-HBr), is an investigational oral carbapenem antibiotic designed to treat complicated urinary tract infections (cUTI) and acute pyelonephritis (AP). It has gained attention due to its potential effectiveness against multidrug-resistant (MDR) Gram-negative bacteria, particularly those producing extended-spectrum beta-lactamases (ESBLs) and AmpC enzymes. This article explores the biological activity of this compound, detailing its antimicrobial efficacy, pharmacokinetics, and clinical trial outcomes.

In Vitro Efficacy

This compound exhibits significant in vitro activity against a range of Gram-negative pathogens. Studies have shown that this compound has:

  • MIC Values : The minimum inhibitory concentration (MIC) values for this compound against common uropathogens, such as Escherichia coli and Klebsiella pneumoniae, demonstrate its potency. For instance, this compound's MIC 50/90 values were reported as 0.06/0.12 mg/L, which is notably lower than those of imipenem .
  • Resistance Profiles : this compound retains its activity against isolates expressing ESBLs and AmpC enzymes, making it a valuable option for treating infections caused by resistant strains .

Comparative Studies

In comparative studies, this compound has shown non-inferiority to other carbapenems:

  • Ertapenem Comparison : In the pivotal ADAPT-PO trial, this compound was statistically non-inferior to intravenous ertapenem for treating cUTI and AP. The primary endpoint assessed was the overall response combining clinical cure and microbiological eradication .
  • Transition Therapy : Research indicates that transitioning from intravenous ertapenem to oral this compound can effectively reduce bacterial burdens without significant regrowth during treatment .

Population Pharmacokinetic Modeling

A comprehensive population pharmacokinetic model has been developed for this compound based on data from multiple studies:

  • Model Characteristics : The model is a two-compartment structure with linear first-order elimination. Key covariates influencing pharmacokinetics include renal function and body size .
  • Renal Clearance : Renal clearance is the most significant covariate affecting drug disposition, with no substantial differences noted based on age or sex .

Absorption and Bioavailability

This compound is administered as a prodrug (TBP-PI-HBr), which is converted to active this compound in the gastrointestinal tract:

  • Oral Bioavailability : Studies indicate that this compound achieves adequate plasma concentrations post-administration, supporting its use as an oral therapeutic option for serious infections .

ADAPT-PO Trial Results

The ADAPT-PO trial involved approximately 1,372 hospitalized adults with cUTI or AP:

ParameterThis compound HBrErtapenem
Dosage600 mg orally every 8 hours1 g IV every 24 hours
Duration7 to 10 days7 to 10 days
Primary EndpointOverall response at TOC visitOverall response at TOC visit
Non-inferiorityAchievedN/A

The results indicated that oral this compound was effective in achieving clinical cure rates comparable to those of intravenous therapies, thus supporting its potential role in outpatient settings and reducing hospitalization needs .

属性

IUPAC Name

(4R,5S,6S)-3-[1-(4,5-dihydro-1,3-thiazol-2-yl)azetidin-3-yl]sulfanyl-6-[(1R)-1-hydroxyethyl]-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N3O4S2/c1-7-11-10(8(2)20)14(21)19(11)12(15(22)23)13(7)25-9-5-18(6-9)16-17-3-4-24-16/h7-11,20H,3-6H2,1-2H3,(H,22,23)/t7-,8-,10-,11-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXXLUDOKHXEFBQ-YJFSRANCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C2C(C(=O)N2C(=C1SC3CN(C3)C4=NCCS4)C(=O)O)C(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1[C@@H]2[C@H](C(=O)N2C(=C1SC3CN(C3)C4=NCCS4)C(=O)O)[C@@H](C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N3O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40167227
Record name Tebipenem
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40167227
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

383.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

161715-21-5
Record name Tebipenem
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=161715-21-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Tebipenem
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0161715215
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Tebipenem
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40167227
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name TEBIPENEM
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q2TWQ1I31U
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Tebipenem
Reactant of Route 2
Tebipenem
Reactant of Route 3
Tebipenem
Reactant of Route 4
Tebipenem
Reactant of Route 5
Tebipenem
Reactant of Route 6
Reactant of Route 6
Tebipenem

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。